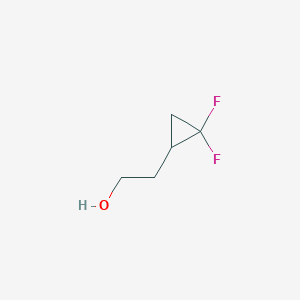
2-(2,2-Difluorocyclopropyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorocyclopropyl)ethanol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of a difluorocyclopropyl group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclopropyl)ethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Difluorocyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-(2,2-Difluorocyclopropyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(2,2-Difluorocyclopropyl)acetic acid
- 2-(2,2-Difluorocyclopropyl)methanol
- 2-(2,2-Difluorocyclopropyl)propane
Comparison: 2-(2,2-Difluorocyclopropyl)ethanol is unique due to its ethanol moiety, which imparts different chemical and physical properties compared to its analogs. For instance, the presence of the hydroxyl group in ethanol allows for hydrogen bonding, which can influence its solubility and reactivity. In contrast, compounds like 2-(2,2-Difluorocyclopropyl)acetic acid have carboxyl groups, leading to different chemical behaviors and applications .
Propiedades
IUPAC Name |
2-(2,2-difluorocyclopropyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVNIOCBXWPHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
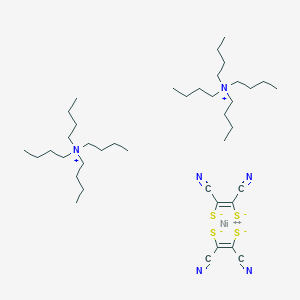
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
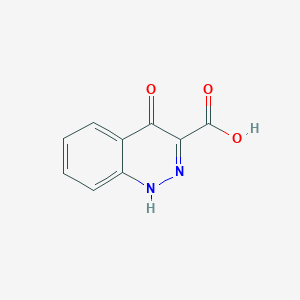
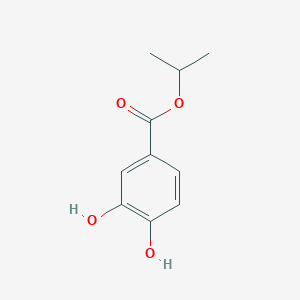
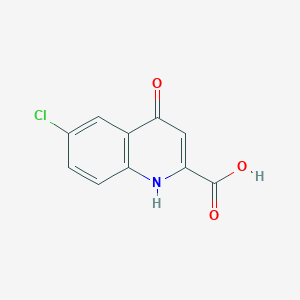


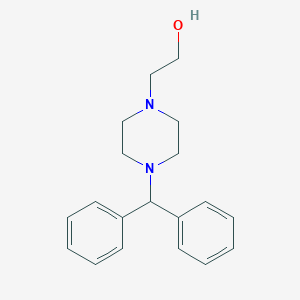

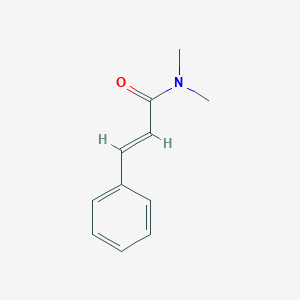

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
